Oleoyl chloride
Overview
Description
Synthesis Analysis
Oleoyl chloride is synthesized by reacting oleic acid with thionyl dichloride, producing oleoyl chloride and sulfur dioxide as a byproduct. This reaction is typically performed in an inert atmosphere to prevent the formation of side products. The synthesis can also involve the use of alternative chlorinating agents or catalysts to improve yields and reduce reaction times (Ke et al., 2011).
Molecular Structure Analysis
The molecular structure of oleoyl chloride is characterized by the presence of a long hydrocarbon chain derived from oleic acid, terminating in a reactive acyl chloride group. This structure is confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry, which reveal the characteristic signals associated with the oleoyl group and the acyl chloride functionality.
Chemical Reactions and Properties
Oleoyl chloride is primarily used in acylation reactions, where it reacts with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. These reactions are facilitated by the high reactivity of the acyl chloride group towards nucleophilic attack. Oleoyl chloride can also participate in more specialized reactions, such as cross-metathesis, to generate complex molecular architectures with olefinic bonds (Nakamura & Echigoya, 1977).
Scientific Research Applications
Oleoylation of Hemicelluloses : Research by Sun, Tomkinson, Liu, & Geng (1999) demonstrated the oleoylation of wheat straw hemicelluloses using oleoyl chloride. This process achieved significant oleoylation of the free hydroxyl groups in native hemicelluloses, providing insights into the potential use of oleoyl chloride in modifying natural polymers.
Amphiphilic Oleoyl-Carboxymethyl Chitosan Nanoparticles : A study by Li et al. (2011) focused on the synthesis of oleoyl-carboxymethyl chitosan via the reaction of carboxymethyl chitosan with oleoyl chloride. These nanoparticles showed potential for use in biotechnology and pharmaceutical fields.
Water-Soluble Oleoyl Acetyl Chitosan : Ke et al. (2011) synthesized water-soluble oleoyl acetyl chitosan, confirming its structure through various spectroscopic methods. This material, synthesized using oleoyl chloride, exhibited both hydrophobic and hydrophilic moieties (Ke et al., 2011).
Oleoylation of Sugarcane Bagasse Hemicelluloses : Sun, Sun, & Sun (2004) explored oleoylation of sugarcane bagasse hemicelluloses using oleoyl chloride. They optimized various reaction conditions and compared the results with other catalysts (Sun, Sun, & Sun, 2004).
Synthesis of 4,4-Dimethylsterol Oleates : Xie et al. (2021) conducted a study on the synthesis of 4,4-dimethylsterol oleates through esterification using oleoyl chloride. They evaluated various reaction parameters for optimizing the conversion process (Xie et al., 2021).
Modification of Jute Fibers for Composite Production : Corrales et al. (2007) used oleoyl chloride for the chemical modification of jute fibers. The aim was to make the fibers hydrophobic and resistant for green-composite production (Corrales et al., 2007).
Safety And Hazards
Oleoyl chloride can cause severe skin burns and eye damage. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
The future outlook for the Oleoyl Chloride market is expected to be highly positive, with a projected Compound Annual Growth Rate (CAGR) during the forecasted period. This growth can be attributed to several factors. Firstly, the increasing demand for Oleoyl Chloride in the pharmaceutical industry is expected to drive market growth. Secondly, the rising demand for Oleoyl Chloride in the cosmetics and personal care industry is anticipated to contribute to market growth. Additionally, the agricultural sector is expected to drive the demand for Oleoyl Chloride .
properties
IUPAC Name |
(Z)-octadec-9-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBTMWHIOYKKC-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893143 | |
Record name | (9Z)-9-Octadecenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoyl chloride, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Oleoyl chloride | |
CAS RN |
112-77-6 | |
Record name | Oleoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oleoyl chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oleoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9-Octadecenoyl chloride, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z)-9-Octadecenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OLEOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83VP176UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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